3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Description
3-{[(2-Chlorophenyl)methyl]sulfanyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indole (hereafter referred to as the target compound) is a heterocyclic derivative featuring a fused triazinoindole core substituted with a 2-chlorobenzylthio group at position 3 and a methyl group at position 3. This compound is synthesized via nucleophilic substitution between 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (1) and 2-bromo-N-(2-chlorophenyl)acetamide (32), followed by purification via column chromatography (petroleum ether/EtOAc 2:1) . Analytical characterization includes ¹H/¹³C NMR and LCMS (m/z calc. 384.2, found 383.8), confirming >95% purity .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4S/c1-22-14-9-5-3-7-12(14)15-16(22)19-17(21-20-15)23-10-11-6-2-4-8-13(11)18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJCEEBGLTXGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide (NaOH) in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of phase-transfer catalysts can facilitate the reaction and improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the triazine ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 2-position, using reagents like halogens or nitro groups
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Halogens, nitro groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazine derivatives
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- The 2-chlorophenyl group in the target compound enhances lipophilicity compared to polar groups like cyanomethyl .
- Bromine or chlorine atoms at the phenyl ring may improve metabolic stability but increase molecular weight (e.g., compound 26 has MW 454.8 vs. target’s 384.8) .
Derivatives with Modified Heterocyclic Cores
Compounds with alternative fused ring systems or functional groups:
Key Observations :
Biological Activity
The compound 3-{[(2-chlorophenyl)methyl]sulfany}-5-methyl-5H-[1,2,4]triazino[5,6-b]indole , a novel derivative in the realm of medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Molecular Structure and Formula
- Molecular Formula : C₁₁H₁₁ClN₄OS₃
- Molecular Weight : 346.88 g/mol
- CAS Number : 893726-70-0
Structural Representation
The compound features a triazino-indole core with a chlorophenyl methylsulfanyl substituent, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of indole and triazine structures exhibit significant antimicrobial properties. For instance, compounds similar to 3-{[(2-chlorophenyl)methyl]sulfany}-5-methyl-5H-[1,2,4]triazino[5,6-b]indole have demonstrated selective antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| 4d | E. coli | 15 mm |
| 4e | Salmonella sp. | 20 mm |
| 5b | Staphylococcus aureus | 18 mm |
Anti-inflammatory Activity
Compounds with similar structures have shown promising anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX). For example, studies on related indole derivatives indicated significant inhibition of COX-2 and 5-LOX.
Table 2: Inhibitory Effects on COX and LOX Enzymes
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | 5-LOX Inhibition (%) |
|---|---|---|---|
| 4d | 75 | 85 | 70 |
| 4e | 80 | 90 | 75 |
| 5d | 78 | 88 | 72 |
Anticancer Potential
The anticancer properties of this compound class are under investigation, with preliminary studies suggesting that they may induce apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, showing promising results.
Case Study: Anticancer Activity Against A549 Cell Line
In vitro studies revealed that compounds structurally related to 3-{[(2-chlorophenyl)methyl]sulfany}-5-methyl-5H-[1,2,4]triazino[5,6-b]indole exhibited IC₅₀ values in the low micromolar range against the A549 lung cancer cell line.
The proposed mechanism involves the inhibition of key enzymes involved in inflammatory pathways and cancer cell proliferation. The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
